
3,4,5-trimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4,5-trimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide is a useful research compound. Its molecular formula is C22H26N6O4 and its molecular weight is 438.488. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structure-Activity Relationship
- The synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides has been investigated, revealing insights into the structure-activity relationship. This research has demonstrated the importance of the spatial arrangement of the benzothiazine and pyridine fragments on the analgesic and anti-inflammatory activity of these compounds (Ukrainets et al., 2019).
Pharmacokinetics and Anti-fibrotic Potential
- A study on the pharmacokinetics and tissue distribution of a novel ALK5 inhibitor related to the queried compound showed significant promise in suppressing renal and hepatic fibrosis, as well as exerting anti-metastatic effects in a breast cancer model. This suggests potential applications in anti-fibrotic therapy and cancer treatment (Kim et al., 2008).
Supramolecular Chemistry
- Research into bifunctional aromatic N-heterocycles, including pyridine-aminopyrimidine/aminopyridine supramolecular reagents, has advanced the understanding of hydrogen-bond donors and acceptors. These findings contribute to the development of new materials and pharmaceuticals with specific supramolecular interactions (Aakeröy et al., 2007).
Luminescent Materials
- The synthesis and characterization of pyridyl substituted benzamides with aggregation-enhanced emission and multi-stimuli-responsive properties have been explored. Such compounds are of interest for applications in optical materials and sensors due to their unique photophysical properties (Srivastava et al., 2017).
Anticancer Activity
- A series of N-[2-(4-methoxyanilino)-5-(3,4,5-trimethoxyphenyl)pyridin-3-yl]benzamides, closely related to the query compound, have been synthesized and evaluated for their anticancer activity against various human cancer cell lines. The presence of methoxy and nitro groups in the benzamide moiety significantly enhanced the potency of these compounds (Mohan et al., 2021).
Wirkmechanismus
Target of Action
Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .
Mode of Action
The tmp group, a critical component of this compound, plays a crucial role in fitting into the binding sites of various targets, such as the colchicine binding site (cbs) of the αβ-tubulin heterodimer . Alteration of the TMP moiety has been determined to decrease the biological activity of such analogs .
Biochemical Pathways
Compounds containing the tmp group have shown diverse bioactivity effects, indicating their potential involvement in various biochemical pathways .
Result of Action
Compounds containing the tmp group have displayed notable anti-cancer effects . They have also shown promising anti-fungal and anti-bacterial properties, including activities against Helicobacter pylori and Mycobacterium tuberculosis . Furthermore, these compounds have demonstrated significant efficacy against Leishmania, Malaria, and Trypanosoma, indicating their potential as anti-parasitic agents . They have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .
Biochemische Analyse
Biochemical Properties
The 3,4,5-trimethoxy-N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide, as part of the TMP group, has been found to interact with various enzymes and proteins. It has displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
The compound has shown to influence cell function in various ways. It has demonstrated remarkable multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. The TMP group has a critical role in the fitting of the colchicine and combretastatin analogs into the colchicine binding site (CBS) of the αβ-tubulin heterodimer .
Eigenschaften
IUPAC Name |
3,4,5-trimethoxy-N-[2-[[6-[(4-methylpyridin-2-yl)amino]pyridazin-3-yl]amino]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O4/c1-14-7-8-23-20(11-14)26-19-6-5-18(27-28-19)24-9-10-25-22(29)15-12-16(30-2)21(32-4)17(13-15)31-3/h5-8,11-13H,9-10H2,1-4H3,(H,24,27)(H,25,29)(H,23,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEZYSDNYVTBGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NN=C(C=C2)NCCNC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-chloro-3-(3-chlorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2794548.png)


![N-cyclopentyl-2-(3-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2794553.png)


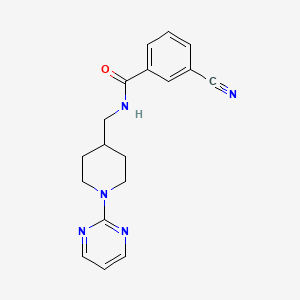
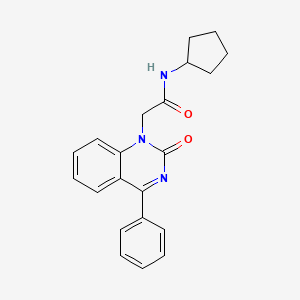
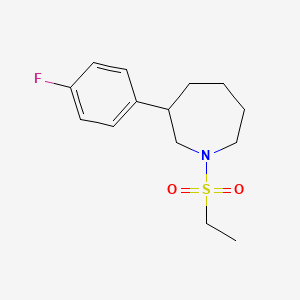
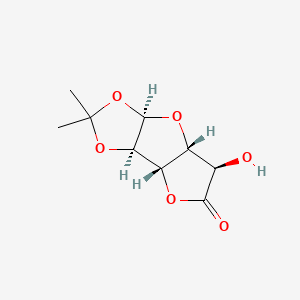
![Ethyl 4-({2-[(3,4-dichlorobenzoyl)amino]phenyl}sulfanyl)-2-(methylsulfanyl)-5-pyrimidinecarboxylate](/img/structure/B2794564.png)
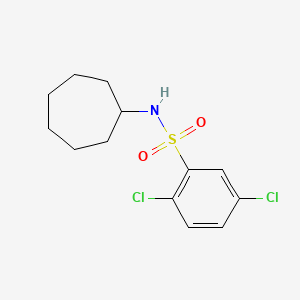
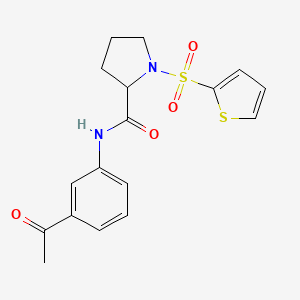
![3,4-dimethoxy-N-(2-(3-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)-1H-indol-1-yl)ethyl)benzamide](/img/structure/B2794570.png)